Cas no 329-20-4 (4-acetamidobenzene-1-sulfonyl fluoride)

4-Acetamidobenzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative commonly used as a reactive intermediate in organic synthesis and medicinal chemistry. Its key advantage lies in its ability to act as a selective and irreversible inhibitor for serine hydrolases, making it valuable in enzyme inhibition studies and proteomics research. The compound’s sulfonyl fluoride group exhibits high electrophilicity, enabling efficient covalent modification of active-site serine residues. Additionally, the acetamido substituent enhances solubility and stability in various solvents. This reagent is particularly useful for activity-based protein profiling (ABPP) and the development of targeted covalent inhibitors. Its well-defined reactivity profile ensures reliable performance in biochemical applications.
4-acetamidobenzene-1-sulfonyl fluoride structure
329-20-4 structure
Product Name:4-acetamidobenzene-1-sulfonyl fluoride
CAS No:329-20-4
MF:C8H8FNO3S
MW:217.2174243927
MDL:MFCD00024859
CID:305578
PubChem ID:67608
Update Time:2025-10-29

4-acetamidobenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonylfluoride, 4-(acetylamino)-
    • 4-acetamidobenzenesulfonyl fluoride
    • 4-acetamidobenzene-1-sulfonyl fluoride
    • 4-Acetamino-benzolsulfofluorid
    • 4-Acetamino-benzolsulfonylfluorid
    • AC1L27XB
    • AC1Q6YNA
    • CTK1C2473
    • EINECS 206-343-4
    • N-acetyl-sulfanilyl fluoride
    • N-Acetyl-sulfanilylfluorid
    • NSC30636
    • p-acetamidobenzenesulfonyl fluoride
    • p-Acetamidobenzenesulphonyl fluoride
    • p-Acetamido-benzolsulfonylfluorid
    • Sulfanilyl fluoride, N-acetyl-
    • HRQHLUBMODFETM-UHFFFAOYSA-N
    • Z1269217061
    • SCHEMBL6124925
    • 4-acetamidobenzene-1-sulfonylfluoride
    • 329-20-4
    • AKOS023552896
    • KMN4S4BCM2
    • NS00029385
    • Benzenesulfonyl fluoride, 4-(acetylamino)-
    • CS-0233517
    • DTXSID1059818
    • N-ACETYLSULFANILYL FLUORIDE
    • 4-(Acetylamino)benzenesulfonyl fluoride, 95%
    • NSC-30636
    • EN300-134144
    • 4-(Acetylamino)benzenesulfonyl fluoride
    • NSC 30636
    • VS-0006
    • DS-010335
    • MDL: MFCD00024859
    • Inchi: 1S/C8H8FNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)
    • InChI Key: HRQHLUBMODFETM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C)=O)(=O)(=O)F

Computed Properties

  • Exact Mass: 217.02094
  • Monoisotopic Mass: 217.02089245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 71.6Ų

Experimental Properties

  • Melting Point: 173-178 °C
  • PSA: 63.24

4-acetamidobenzene-1-sulfonyl fluoride Security Information

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Additional information on 4-acetamidobenzene-1-sulfonyl fluoride

Benzenesulfonylfluoride, 4-(acetylamino)- (CAS No. 329-20-4): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

Benzenesulfonylfluoride, 4-(acetylamino)-, identified by its CAS number 329-20-4, is a highly valuable intermediate in the realm of chemical biology and medicinal chemistry. This compound, featuring a sulfonylfluoride moiety linked to an acetylamino group, has garnered significant attention due to its versatile reactivity and its role in the synthesis of various biologically active molecules.

The structural attributes of Benzenesulfonylfluoride, 4-(acetylamino)- make it an indispensable tool for chemists seeking to develop novel pharmaceuticals and agrochemicals. The presence of both a sulfonylfluoride and an acetylamino group provides multiple points of functionalization, enabling the construction of complex molecular architectures. This flexibility is particularly advantageous in drug discovery pipelines, where the ability to modify both the electrophilic and nucleophilic centers allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

In recent years, the application of Benzenesulfonylfluoride, 4-(acetylamino)- has expanded into various areas of research, including the development of protease inhibitors, kinase inhibitors, and other enzyme-targeted therapeutics. The sulfonylfluoride group is known for its ability to participate in nucleophilic substitution reactions, making it a powerful scaffold for designing molecules that interact with biological targets. Additionally, the acetylamino moiety can serve as a site for further derivatization, allowing chemists to introduce additional functional groups or side chains that enhance binding affinity and selectivity.

One of the most compelling aspects of Benzenesulfonylfluoride, 4-(acetylamino)- is its utility in the synthesis of fluorinated compounds. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to modulate metabolic stability, lipophilicity, and binding interactions with biological targets. The sulfonylfluoride group in this compound provides a direct route to introduce fluorine into molecular structures, making it a valuable building block for fluorine chemistry.

The compound has also found applications in the field of materials science. For instance, it can be used to synthesize polymers with unique properties such as enhanced thermal stability or biodegradability. The combination of a sulfonylfluoride and an acetylamino group allows for the creation of polymers that exhibit both hydrophobic and hydrophilic characteristics, making them suitable for a wide range of applications.

In academic research, Benzenesulfonylfluoride, 4-(acetylamino)- has been employed in studies aimed at understanding the mechanisms of enzymatic reactions. By using this compound as a substrate or inhibitor, researchers can gain insights into how enzymes recognize and bind substrates. This information is crucial for the rational design of enzyme inhibitors with therapeutic potential.

The synthesis of Benzenesulfonylfluoride, 4-(acetylamino)- typically involves multi-step organic transformations that highlight the compound's synthetic utility. For example, it can be prepared by reacting 4-acetamidobenzenesulfonyl chloride with sodium fluoride in an appropriate solvent system. This reaction proceeds via nucleophilic aromatic substitution (SNAr), where the fluoride ion displaces the chlorine atom on the sulfonyl chloride group.

The reaction conditions can be optimized to achieve high yields and purity, making this synthetic route suitable for both laboratory-scale preparations and industrial production. Additionally, variations of this reaction can be employed to introduce different substituents at various positions on the benzene ring, further expanding the synthetic possibilities.

The reactivity of Benzenesulfonylfluoride, 4-(acetylamino)- extends beyond simple substitution reactions. It can undergo various transformations that are useful in medicinal chemistry applications. For instance, it can be converted into amides or esters by reacting with alcohols or amines under appropriate conditions. These derivatives can then be further functionalized to produce more complex molecules.

In recent years, there has been growing interest in using computational methods to predict the properties and reactivities of compounds like Benzenesulfonylfluoride, 4-(acetylamino)-. Molecular modeling techniques have been employed to study how this compound interacts with biological targets at the atomic level. These studies provide valuable insights into binding mechanisms and can guide the design of more effective inhibitors.

The use of high-throughput screening (HTS) methods has also facilitated the discovery of new applications for this compound. By rapidly testing large libraries of compounds for their biological activity, researchers can identify promising candidates for further development. This approach has been particularly useful in identifying novel drug candidates targeting diseases such as cancer and infectious diseases.

The versatility of Benzenesulfonylfluoride, 4-(acetylamino)- makes it a cornerstone in modern chemical biology and medicinal chemistry. Its ability to serve as a building block for various biologically active molecules underscores its importance in drug discovery efforts worldwide. As research continues to uncover new applications for this compound, its significance is likely to grow even further.

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